molecular formula C16H18F3N3O B2951634 2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide CAS No. 1448136-87-5

2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide

Cat. No. B2951634
CAS RN: 1448136-87-5
M. Wt: 325.335
InChI Key: JVLMZIUZILFGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide is a chemical compound that is commonly used in scientific research. It is also known as TFE-011 and is classified as a selective antagonist of the TLR7 receptor. This compound has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.

Mechanism Of Action

The mechanism of action of 2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide is through its selective antagonism of the TLR7 receptor. This receptor is involved in the immune response and is upregulated in various diseases, including cancer and autoimmune disorders. By inhibiting the TLR7 receptor, this compound can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide are complex and varied. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation.

Advantages And Limitations For Lab Experiments

The advantages of using 2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide in lab experiments include its selectivity for the TLR7 receptor, its anti-inflammatory properties, and its potential therapeutic applications. However, limitations include its complex synthesis process and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide. These include further studies on its potential therapeutic applications in cancer and autoimmune disorders, as well as its potential use in combination with other therapies. Additionally, research could focus on improving the synthesis process and reducing potential toxicity. Finally, further studies could be conducted to elucidate the mechanism of action of this compound and its effects on different cell types and tissues.

Synthesis Methods

The synthesis of 2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide is a complex process that involves several steps. The first step involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with 2-bromoethylbenzene in the presence of a palladium catalyst. This reaction produces 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylbenzene, which is then reacted with butanoyl chloride to produce the final product.

Scientific Research Applications

2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been used in the treatment of autoimmune disorders such as lupus and rheumatoid arthritis. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

2-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O/c1-2-13(12-6-4-3-5-7-12)15(23)20-9-11-22-10-8-14(21-22)16(17,18)19/h3-8,10,13H,2,9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLMZIUZILFGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butanamide

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